molecular formula C20H22N4O2 B12231123 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12231123
M. Wt: 350.4 g/mol
InChI Key: UVBASLCLOWNXGE-UHFFFAOYSA-N
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Description

2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines several heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, including the formation of the indazole and pyrrole rings. One efficient method involves the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom. This process includes the opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines and/or amino acid esters, followed by intramolecular, metal-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of related indole derivatives often involves scalable processes that can be adapted for large-scale production. These methods typically employ readily available reagents and catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce various reduced derivatives of the compound.

Scientific Research Applications

2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s indazole moiety is known to inhibit enzymes such as cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with other cellular targets to exert its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of indazole and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-phenyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H22N4O2/c25-19-15-10-23(12-18-14-8-4-5-9-17(14)21-22-18)11-16(15)20(26)24(19)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2,(H,21,22)

InChI Key

UVBASLCLOWNXGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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